5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
Description
5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a heterocyclic compound featuring a fused benzimidazo-isoquinoline core. Key structural attributes include a methyl group at position 5, a nitro substituent at position 9, an oxo group at position 11, and a carbonitrile moiety at position 5. The dihydro configuration (5,11-dihydro) indicates partial saturation of the bicyclic system, which may influence aromaticity and electronic properties.
Properties
CAS No. |
128505-80-6 |
|---|---|
Molecular Formula |
C17H10N4O3 |
Molecular Weight |
318.29 g/mol |
IUPAC Name |
5-methyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C17H10N4O3/c1-19-14-4-2-3-5-15(14)20-16(19)13(9-18)11-7-6-10(21(23)24)8-12(11)17(20)22/h2-8H,1H3 |
InChI Key |
JAQFLNOFBUJPLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=C(C4=C(C3=O)C=C(C=C4)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazo[1,2-b]isoquinoline core, followed by the introduction of the nitro, cyano, and methyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 9 undergoes selective reduction to form an amino derivative. This transformation is critical for generating intermediates in medicinal chemistry applications.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reduction of -NO₂ to -NH₂ | H₂ (1 atm), Pd/C (10% w/w), EtOH | 9-Amino-5-methyl-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile | 78–85% |
Mechanistic Notes :
-
Catalytic hydrogenation proceeds via adsorption of hydrogen onto palladium, followed by sequential electron transfer to the nitro group .
-
Over-reduction of the cyano group is avoided by using mild temperatures (25–40°C) .
Cyano Group Hydrolysis
The cyano group at position 6 can be hydrolyzed to a carboxylic acid or amide under controlled conditions.
Key Observations :
-
Acidic hydrolysis favors carboxylic acid formation, while alkaline conditions with peroxide yield the amide .
-
The fused aromatic system stabilizes intermediates, preventing decomposition under harsh conditions.
Cyclization and Annulation
The compound participates in microwave-assisted cyclization to form extended polyheterocycles.
Mechanistic Pathways :
-
Photocatalytic decarboxylative radical addition generates aryl/alkyl radicals, which undergo regioselective cyclization .
-
Microwave irradiation enhances reaction efficiency by reducing activation energy for tandem coupling/cyclization steps .
Functional Group Compatibility
The compound’s stability under diverse conditions enables sequential modifications:
Comparative Reactivity of Analogues
Reactivity trends for structurally related compounds highlight the influence of substituents:
| Compound | Nitro Group Reactivity | Cyano Group Reactivity | Reference |
|---|---|---|---|
| 6-Nitroquinoline | Higher electrophilicity | Low | |
| Benzimidazo[1,2-b]isoquinoline | Moderate | High | |
| Target Compound | High | Moderate |
Key Insight :
Steric hindrance from the methyl group at position 5 slightly reduces cyano group reactivity compared to non-methylated analogues .
Biological Activity
5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on various research findings and case studies.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. Various methods have been explored, including:
- Condensation Reactions : Utilizing benzimidazole derivatives and carbonitriles.
- Cyclization Processes : Employing nitro and carbonyl functionalities to form the isoquinoline structure.
Research indicates that optimizing reaction conditions can significantly enhance yields and purity of the final product .
Anticancer Properties
Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been tested against:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | |
| MCF7 (Breast Cancer) | 15.2 | |
| A549 (Lung Cancer) | 12.8 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leads to cellular damage and apoptosis.
Case Study 1: Anticancer Efficacy
In a recent study, the efficacy of the compound was evaluated in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues .
Case Study 2: Antimicrobial Testing
A clinical trial assessed the effectiveness of this compound against antibiotic-resistant bacterial strains. The results highlighted its potential as a novel therapeutic option for treating infections caused by resistant pathogens .
Comparison with Similar Compounds
Hexahydro vs. Dihydro Saturation
The compound 5-methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile () shares the methyl, oxo, and carbonitrile substituents but differs in saturation (hexahydro vs. dihydro). The fully saturated hexahydro system (molecular weight: 277.32) likely exhibits reduced aromaticity and altered solubility compared to the partially unsaturated target compound.
Substituent Variations: Nitro vs. Benzylamino
11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile () replaces the nitro and oxo groups with a benzylamino substituent. This modification increases molecular weight (352.44 vs. ~320–330 estimated for the target) and logP (4.6 vs. The benzylamino group introduces a hydrogen bond donor (HBD: 1), whereas the nitro and oxo groups in the target compound contribute to hydrogen bond acceptor (HBA) capacity, influencing solubility and membrane permeability .
Physicochemical Properties
Key Observations :
- The nitro group in the target compound likely increases polarity compared to the benzylamino derivative, reducing logP and enhancing aqueous solubility.
- The hexahydro analog’s saturation may lower melting points and improve synthetic yields due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
